molecular formula C19H19N5O2S B2692285 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2415468-30-1

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B2692285
CAS No.: 2415468-30-1
M. Wt: 381.45
InChI Key: YZQGJZQMMMNSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and a pyrrolopyrrole structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzoxazole Ring: Starting from an appropriate substituted aniline, cyclization with a suitable reagent like formic acid or acetic anhydride.

    Sulfanyl Group Introduction: Thiolation of the benzoxazole ring using a thiolating agent such as Lawesson’s reagent.

    Formation of the Pyrazine Ring: Pyrazine can be synthesized from diaminomaleonitrile and a suitable aldehyde.

    Construction of the Pyrrolopyrrole Core: This might involve a cyclization reaction starting from a suitable diamine and a diketone.

    Final Coupling: The final step would involve coupling the benzoxazole and pyrazine derivatives with the pyrrolopyrrole core under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrazine ring.

    Reduction: Reduction reactions could target the carbonyl group or the pyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzoxazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Drug Discovery: Potential as a lead compound for developing new pharmaceuticals due to its complex structure and possible biological activity.

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole and pyrazine rings could facilitate binding to biological targets, while the pyrrolopyrrole core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylthio)-1-(pyrazin-2-yl)ethanone: Similar structure but lacks the pyrrolopyrrole core.

    1-(1,3-Benzoxazol-2-ylsulfanyl)-2-(pyrazin-2-yl)ethanone: Similar but with different substitution patterns.

Uniqueness

The presence of the octahydropyrrolopyrrole core in 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one makes it unique compared to other similar compounds. This core could impart unique electronic properties and influence the compound’s overall reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-18(12-27-19-22-15-3-1-2-4-16(15)26-19)24-10-13-8-23(9-14(13)11-24)17-7-20-5-6-21-17/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQGJZQMMMNSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.